

Thermodynamic Properties of the Anthracene-Maleic Anhydride Adduct: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzobarallene*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the Diels-Alder adduct formed between anthracene and maleic anhydride. The information presented herein is intended to be a valuable resource for researchers and scientists working in areas such as organic chemistry, materials science, and drug development, where a thorough understanding of the energetic and stability characteristics of such compounds is crucial. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the thermodynamic relationships.

Core Thermodynamic Data

The following tables summarize the key thermodynamic parameters that have been experimentally determined for the anthracene-maleic anhydride adduct. This data is essential for understanding the adduct's stability, formation, and potential for thermal decomposition.

Table 1: Enthalpic Properties of the Anthracene-Maleic Anhydride Adduct

Thermodynamic Parameter	Symbol	Value (kJ·mol ⁻¹)	State	Reference
Standard Molar Enthalpy of Combustion	$\Delta_c H_m^\circ$	-8380.0 ± 5.9	Crystalline (298.15 K)	[1]
Standard Molar Enthalpy of Formation	$\Delta_f H_m^\circ$	-418.2 ± 6.4	Crystalline (298.15 K)	[1][2]
Standard Molar Enthalpy of Formation	$\Delta_f H_m^\circ$	-389.7 ± 7.7	Liquid (298.15 K)	[1]
Molar Enthalpy of Fusion	$\Delta_{fus} H_m$	36.3 ± 4.2	at Melting Point	[1]

Table 2: Physicochemical and Reaction Properties

Property	Symbol	Value	Units	Conditions	Reference
Melting Point	T_m	534.07	K	-	[1]
Melting Point	T_m	262	°C	-	[3]
Enthalpy of Reaction (Diels-Alder)	$\Delta_r H^\circ$	-93 ± 2	kJ/mol	liquid phase; solvent: Benzene	
Enthalpy of Reaction (Diels-Alder)	$\Delta_r H^\circ$	-93.7	kJ/mol	liquid phase; solvent: 1,2,4-C ₆ H ₃ Cl ₃	

Experimental Protocols

A precise understanding of the experimental conditions under which the thermodynamic data were obtained is critical for accurate interpretation and comparison. The following sections

detail the methodologies employed for the key experiments cited.

Synthesis of the Anthracene-Maleic Anhydride Adduct

The adduct is typically prepared via a Diels-Alder reaction between anthracene and maleic anhydride.^{[4][5][6]} A common laboratory-scale procedure involves the following steps:

- **Reactant Preparation:** Equimolar amounts of anthracene and maleic anhydride are weighed and thoroughly mixed.^[6]
- **Solvent Addition:** The solid mixture is added to a round-bottom flask containing a high-boiling point solvent, such as xylene.^{[4][5][6]}
- **Reflux:** The reaction mixture is heated to reflux, typically around 140 °C, for a period of 30 minutes to ensure the reaction goes to completion.^[6]
- **Crystallization:** Upon cooling the reaction mixture, the anthracene-maleic anhydride adduct crystallizes out of the solution.^{[3][6]}
- **Isolation and Purification:** The crystalline product is isolated by vacuum filtration, washed with a cold solvent like petroleum ether, and dried.^[6]

Combustion Calorimetry

The standard molar enthalpy of combustion was determined using a model 1241 Parr automatic calorimeter with a Parr model 1710 calorimeter controller.^[1]

- **Sample Preparation:** Crystalline samples of the adduct, with a mass ranging from 0.28 g to 0.31 g, were used for each combustion run.^[1]
- **Calorimeter Setup:** The experiments were conducted under isoperibol conditions, with the calorimeter jacket maintained at a constant temperature of 301.42 ± 0.01 K.^[1]
- **Combustion:** The sample was ignited in a bomb calorimeter with an oxygen pressure of 3.0 MPa at the start of each run.^[1]
- **Data Analysis:** The energy of combustion was measured, and the standard molar enthalpy of combustion was calculated from these values. The completeness of the combustion was

verified by analyzing the amount of carbon dioxide produced.^[1]

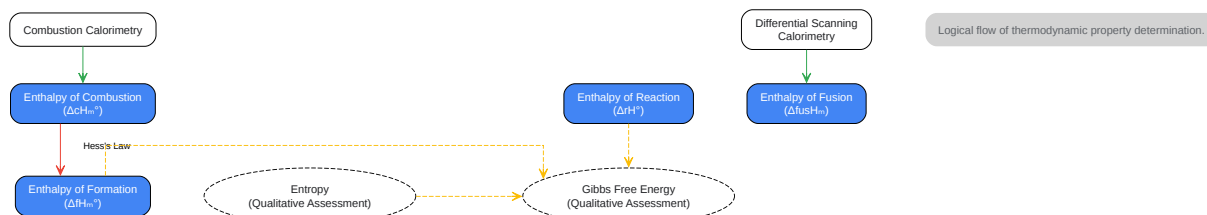
Differential Scanning Calorimetry (DSC)

The molar enthalpy of fusion was measured using a 910 DuPont DSC instrument coupled with a 9900 DuPont thermal analyzer and digital computer.^[1]

- **Sample Preparation:** A small, accurately weighed sample of the crystalline adduct is hermetically sealed in an appropriate DSC pan.
- **Instrument Calibration:** The instrument is calibrated for temperature and enthalpy using standard reference materials.
- **Thermal Analysis:** The sample is heated at a controlled rate through its melting transition. The heat flow to the sample is monitored relative to an empty reference pan.
- **Data Analysis:** The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the adduct. The melting temperature is taken as the onset of this peak.^[1]

Thermodynamic Relationships

The relationship between the key thermodynamic properties of the anthracene-maleic anhydride adduct can be visualized as a logical workflow. The enthalpy of combustion is a fundamental experimentally determined value from which the enthalpy of formation can be derived. The enthalpy of formation, in turn, is crucial for understanding the stability of the adduct. The enthalpy of fusion represents the energy required for the phase transition from solid to liquid.



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Logical flow of thermodynamic property determination.

While direct experimental data for the entropy (ΔS) and Gibbs free energy (ΔG) of formation for the solid adduct are not readily available in the reviewed literature, a qualitative assessment can be made. The Diels-Alder reaction involves the formation of two new sigma bonds from two pi bonds, leading to a more ordered system. This suggests that the entropy change for the reaction ($\Delta_r S^\circ$) is likely negative. Given that the reaction is exothermic (negative $\Delta_r H^\circ$), the spontaneity of the reaction (indicated by a negative $\Delta_r G^\circ$) will be temperature-dependent ($\Delta G = \Delta H - T\Delta S$). At lower temperatures, the enthalpic term will dominate, favoring the formation of the adduct. At higher temperatures, the unfavorable entropy term becomes more significant, and the reverse retro-Diels-Alder reaction can occur.[7]

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